molecular formula C10H10ClNO2 B6260742 2-chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid CAS No. 1368313-37-4

2-chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

Cat. No.: B6260742
CAS No.: 1368313-37-4
M. Wt: 211.6
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Description

2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound belongs to the class of cyclopenta[b]pyridines, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyridine derivatives, under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a suitable solvent to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 2-chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in medicinal chemistry.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of various chemicals, including agrochemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

  • 2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid

  • 2-Bromo-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

  • 2-Chloro-4-ethyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid

Uniqueness: 2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid stands out due to its specific substitution pattern and the presence of the chloro and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Properties

CAS No.

1368313-37-4

Molecular Formula

C10H10ClNO2

Molecular Weight

211.6

Purity

95

Origin of Product

United States

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